n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine
Description
N-Fmoc-2-(trifluoromethoxy)-L-phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine functionality, enabling stepwise peptide chain elongation. The trifluoromethoxy (-OCF₃) substituent at the 2-position of the phenyl ring introduces unique steric, electronic, and hydrophobic properties, making this compound valuable for designing peptides with enhanced stability, bioavailability, or target-binding specificity .
Key structural features:
- Fmoc protection: Ensines compatibility with SPPS protocols, allowing selective deprotection under mild basic conditions.
- Trifluoromethoxy group: A strongly electron-withdrawing substituent that increases hydrophobicity (logP) and resistance to metabolic degradation compared to methoxy (-OCH₃) or hydroxy (-OH) groups.
- Chirality: The L-configuration ensures compatibility with natural peptide backbones.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO5/c26-25(27,28)34-22-12-6-1-7-15(22)13-21(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,29,32)(H,30,31)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGVQWHISNNDDT-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of l-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting l-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via electrophilic aromatic substitution. This can be done by reacting the Fmoc-protected phenylalanine with a trifluoromethoxy-containing reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The trifluoromethoxy group can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethoxy group.
Reduction: Reduction reactions are not typically performed on this compound due to the presence of the stable trifluoromethoxy group.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields 2-(trifluoromethoxy)-l-phenylalanine.
Peptide Chains: When used in peptide synthesis, the major products are peptides containing the 2-(trifluoromethoxy)-l-phenylalanine residue.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) :
n-Fmoc-2-(trifluoromethoxy)-L-phenylalanine serves as a critical building block in SPPS, which allows for the efficient assembly of peptides with high purity and yield. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates selective deprotection and coupling reactions, enabling complex peptide structures to be synthesized.
Case Study : A study demonstrated the successful incorporation of this compound into a peptide sequence, resulting in enhanced stability and bioactivity compared to non-fluorinated analogs .
Drug Development
The trifluoromethoxy group enhances the pharmacological properties of peptides, making this compound valuable in the development of novel therapeutics. This modification can improve the metabolic stability and bioavailability of peptide-based drugs.
Pharmaceutical Applications :
- Increased Efficacy : Compounds containing this amino acid have shown improved interactions with biological targets, leading to enhanced therapeutic effects.
- Stability : The presence of fluorine atoms can increase resistance to enzymatic degradation, prolonging the action of therapeutic peptides.
Bioconjugation
Bioconjugation involves attaching peptides to various biomolecules, facilitating targeted drug delivery systems. This compound is used in this process due to its ability to form stable conjugates with proteins and other molecules.
Applications in Targeted Therapy :
- Researchers have utilized this compound to create conjugates that specifically target cancer cells, improving the selectivity and efficacy of treatments .
Research in Protein Engineering
This compound aids in modifying proteins to study structure-function relationships, which is crucial for understanding protein interactions and stability. The incorporation of fluorinated amino acids can provide insights into the effects of fluorination on protein conformation and activity.
Fluorine Chemistry Studies :
The unique properties associated with fluorinated compounds allow researchers to explore new avenues in fluorine chemistry, providing valuable data on the behavior of these compounds in various chemical environments .
Mechanism of Action
The mechanism of action of n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The trifluoromethoxy group can influence the hydrophobicity and electronic properties of the resulting peptides, affecting their interactions with biological targets.
Comparison with Similar Compounds
Substituent Electronic and Steric Effects
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group at the 2-position (target compound) introduces greater steric hindrance but lower electron-withdrawing strength compared to -CF₃ at the 3-position . This impacts peptide backbone conformation and target-binding kinetics.
- Fluorine (-F) vs. Chlorine (-Cl) : The smaller size of fluorine reduces steric bulk but offers weaker electron withdrawal, making Fmoc-2-fluoro-L-phenylalanine suitable for applications requiring minimal structural perturbation .
- Nitro (-NO₂): The strong electron-withdrawing nature of -NO₂ in Fmoc-4-nitro-L-phenylalanine enhances reactivity in redox-sensitive environments but reduces solubility in aqueous media .
Hydrophobicity and Solubility
- The trifluoromethoxy group increases hydrophobicity (logP ~4.2) compared to methoxy (logP ~2.8) or hydroxy substituents, improving membrane permeability in drug candidates .
- Fmoc-3,3-diphenyl-L-alanine exhibits the highest logP (~5.6), favoring self-assembly into hydrogels or crystalline structures .
Research Findings and Case Studies
Role in Multicomponent Reactions
L-Phenylalanine derivatives with electron-withdrawing groups (e.g., -OCF₃, -CF₃) enhance regioselectivity in domino reactions for synthesizing heterocyclic anticancer compounds .
Self-Assembly Behavior
Fmoc-protected phenylalanine derivatives with aromatic substituents (e.g., diphenyl or trifluoromethoxy groups) form distinct nanostructures. For example:
- Fmoc-Phe forms 1D fibrils via hydrogen bonding and π-π interactions.
- Peptoid analogues (e.g., Fmoc-N-benzyl glycine) assemble into 2D sheets due to altered hydrogen-bonding geometry .
Biological Activity
n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine is a modified amino acid that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, effects on vascular function, and its role in drug development.
This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and potentially its biological interactions. The general formula for this compound is with a molecular weight of 455.44 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of Fmoc-conjugated amino acids, including this compound. Research indicates that compounds with trifluoromethyl moieties exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
The antibacterial action of this compound is primarily attributed to its surfactant-like properties, which allow it to disrupt bacterial membranes. At lower concentrations, it inhibits bacterial growth by entering cells and depleting glutathione levels. Conversely, at higher concentrations, it induces oxidative stress and alters membrane integrity, leading to cell death .
Vascular Function Enhancement
Another area of interest is the effect of l-phenylalanine derivatives on vascular function. Studies have shown that l-phenylalanine can restore nitric oxide (NO) bioavailability in spontaneously hypertensive rats by activating the GCH1-GFRP protein complex involved in tetrahydrobiopterin biosynthesis . This mechanism suggests that this compound could potentially be explored for therapeutic applications in vascular diseases.
Drug Development Potential
The incorporation of this compound into peptide ligands has been investigated for enhancing biological activity and proteolytic resistance. Its unique structure may serve as a building block for developing novel therapeutics targeting various diseases, including antimicrobial and cardiovascular disorders .
Case Studies and Research Findings
Q & A
Q. How can racemization during coupling be quantified and minimized?
- Methodological Answer :
- Chiral HPLC : Compare retention times with enantiomeric standards.
- Low-temperature coupling : Perform reactions at 0–4°C with short activation times (<10 min).
- Additives : Use 2% v/v DIPEA to suppress base-induced racemization .
Application in Biomaterials
Q. What role does this compound play in designing self-assembling peptides for hydrogels?
- Methodological Answer : The -OCF₃ group enhances π-π stacking and hydrophobic interactions, promoting nanofiber formation. Characterize gelation kinetics via rheology and TEM imaging. Compare with non-halogenated analogs to isolate substituent effects .
Q. How does the trifluoromethoxy group influence peptide-receptor binding affinity in drug discovery?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) with and without the substituent.
- Crystallography : Resolve ligand-receptor structures to identify steric/electronic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
